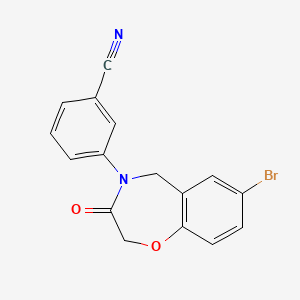

3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

説明

3-(7-Bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a heterocyclic compound featuring a seven-membered 1,4-benzoxazepine core fused with a benzonitrile moiety and substituted with a bromine atom at position 7. The compound’s structure combines electron-withdrawing groups (bromo, nitrile) and a rigid bicyclic framework, making it a candidate for pharmaceutical or materials science applications.

特性

IUPAC Name |

3-(7-bromo-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-13-4-5-15-12(7-13)9-19(16(20)10-21-15)14-3-1-2-11(6-14)8-18/h1-7H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLQRQZPIFKQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCC(=O)N1C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Bromination: Introduction of the bromine atom can be done using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Nitrile Group Introduction: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazepine core or the bromine substituent.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group would yield an amine, while substitution of the bromine atom could introduce a variety of functional groups.

科学的研究の応用

Chemistry

Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Study of Reaction Mechanisms: Helps in understanding the reactivity and mechanisms of benzoxazepine compounds.

Biology

Biological Activity Screening: Evaluated for potential antimicrobial, antifungal, and anticancer activities.

Medicine

Drug Development: Investigated as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

Material Science:

作用機序

The mechanism of action of 3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine and nitrile groups can influence its binding affinity and specificity.

類似化合物との比較

Structural Comparison with Analogous Benzoxazepine Derivatives

Table 1: Key Structural Analogs

- Substituent Effects: Bromo vs. Benzonitrile vs. Acetic Acid: The nitrile group (electron-withdrawing) may enhance binding to enzymatic targets (e.g., kinases), while the acetic acid moiety improves aqueous solubility but limits blood-brain barrier penetration .

Positional Isomerism : The benzonitrile group at C-3 in the target compound versus C-4 in its isomer () alters electronic distribution and steric interactions, impacting receptor affinity or material properties.

Comparison with Heterocyclic Analogues

Benzothiazepines () :

- Benzothiazepines (e.g., (±)cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones) replace oxygen with sulfur in the seven-membered ring.

Physicochemical Property Analysis

Table 2: Predicted Physicochemical Properties

| Compound | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|

| Target Compound | N/A | N/A | N/A |

| (7-Fluoro-...-yl)acetic acid () | 1.415±0.06 | 474.4±45.0 | 3.48±0.10 |

| Fluoro-oxopropanenitrile () | N/A | N/A | N/A |

生物活性

3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a benzoxazepin core, suggests possible interactions with biological targets that could lead to therapeutic applications.

- Molecular Formula : C₁₆H₁₁BrN₂O₂

- Molecular Weight : 343.17 g/mol

- CAS Number : 1396808-72-2

- Structure : Chemical Structure

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential pharmacological effects:

- Anticancer Activity : Preliminary studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the benzoxazepin moiety is often linked to enhanced antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some derivatives of benzoxazepins have shown promising antimicrobial activity. This raises the possibility that 3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile may also possess such properties, warranting further investigation.

- Neuroprotective Effects : Certain benzoxazepin derivatives are being explored for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could be advantageous in this context.

Case Studies

- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound exhibits significant cytotoxicity, with IC50 values indicating effective concentration ranges for inducing cell death.

- Mechanistic Studies : Mechanistic investigations revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a possible mechanism for its anticancer effects through oxidative stress induction.

Comparative Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。